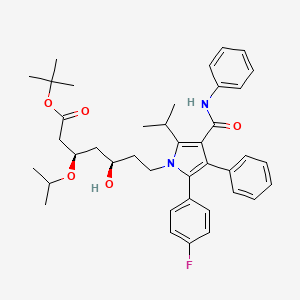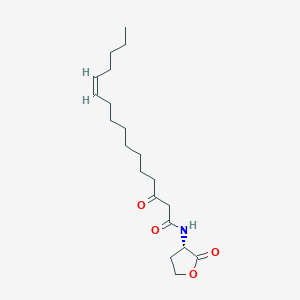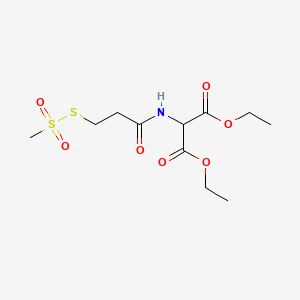
Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide, or DE-MS-P, is a novel chemical compound with a wide range of potential applications in both scientific research and industrial processes. DE-MS-P has been studied for its ability to act as a catalyst in the synthesis of a variety of different compounds, its mechanism of action, and its biochemical and physiological effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide involves the reaction of diethyl malonate with methylsulfonyl chloride followed by the addition of thioamide. The resulting intermediate is then reacted with ethyl chloroformate and ammonia to yield the final product.
Starting Materials
Diethyl malonate, Methylsulfonyl chloride, Thioamide, Ethyl chloroformate, Ammonia
Reaction
Step 1: Diethyl malonate is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate diethyl N-(methylsulfonyl)-2-malonic acid monoamide., Step 2: Thioamide is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form the intermediate diethyl N-(2-malonyl)-3-(methylsulfonylthio)propanamide., Step 3: Ethyl chloroformate is added to the reaction mixture to form the intermediate diethyl N-(2-malonyl)-3-(methylsulfonylthio)propanoyl chloride., Step 4: Ammonia is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form the final product Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide.
Wissenschaftliche Forschungsanwendungen
DE-MS-P has been studied for its potential applications in scientific research. It has been used as a catalyst in the synthesis of a variety of different compounds, including peptides, amino acids, and pharmaceuticals. Additionally, it has been used as a reagent in the synthesis of complex organic molecules, and as a catalyst in the polymerization of organic compounds.
Wirkmechanismus
The mechanism of action of DE-MS-P is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming covalent bonds with other molecules. Additionally, it is believed that the compound is capable of forming hydrogen bonds with other molecules, which may facilitate the formation of covalent bonds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of DE-MS-P have not yet been studied in detail. However, it is believed that the compound may have an effect on the activity of certain enzymes and proteins, as well as on the structure of certain molecules. Additionally, it is possible that the compound may have an effect on the absorption and metabolism of other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
DE-MS-P has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, which makes it suitable for use in a variety of different experiments. Additionally, it is relatively non-toxic, which makes it safe to use in laboratory settings. However, DE-MS-P is not suitable for use in experiments that require high temperatures, as it is not thermally stable.
Zukünftige Richtungen
There are a number of potential future directions for the use of DE-MS-P. It could be used as a catalyst in the synthesis of a variety of different compounds, such as peptides, amino acids, and pharmaceuticals. Additionally, it could be used as a reagent in the synthesis of complex organic molecules, and as a catalyst in the polymerization of organic compounds. Finally, further research could be conducted to investigate the biochemical and physiological effects of DE-MS-P, as well as its potential applications in drug development.
Eigenschaften
IUPAC Name |
diethyl 2-(3-methylsulfonylsulfanylpropanoylamino)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO7S2/c1-4-18-10(14)9(11(15)19-5-2)12-8(13)6-7-20-21(3,16)17/h9H,4-7H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSFUZGUMIAEJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)CCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

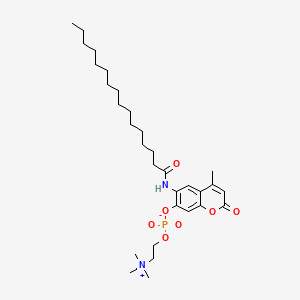

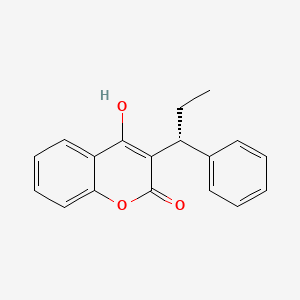
![3a,8a-Dihydro-2H-4,8-epoxy[1,3]dioxolo[4,5-d][1,2]oxazepine](/img/structure/B583164.png)
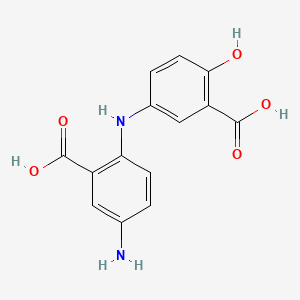
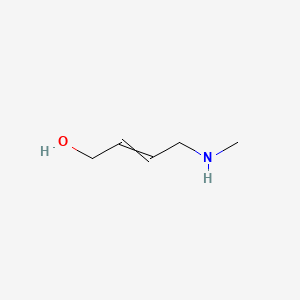
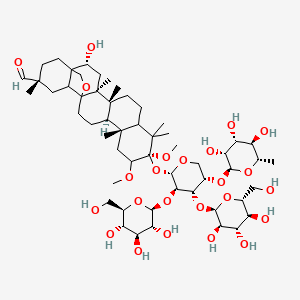
![7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B583173.png)
![(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B583174.png)

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-hydroxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B583177.png)
